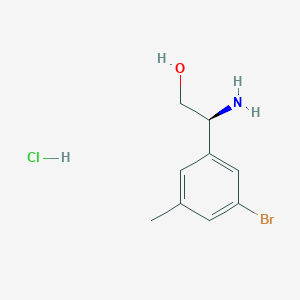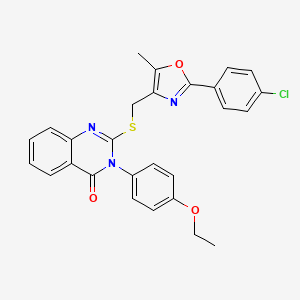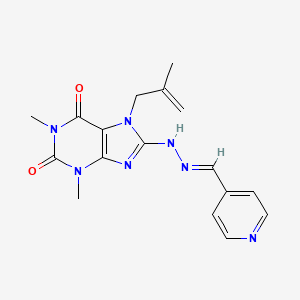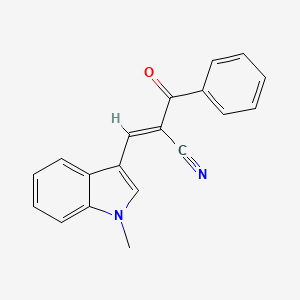
(2S)-2-Amino-2-(3-bromo-5-methylphenyl)ethanol;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2-Amino-2-(3-bromo-5-methylphenyl)ethanol;hydrochloride is a chemical compound that has been widely used in scientific research. It is a chiral compound that has two enantiomers, and the hydrochloride salt is commonly used due to its solubility in water.
Mechanism of Action
The mechanism of action of ((2S)-2-Amino-2-(3-bromo-5-methylphenyl)ethanol;hydrochloride)-2-Amino-2-(3-bromo-5-methylphenyl)ethanol;hydrochloride is not well understood. However, it is believed to interact with proteins and enzymes in the body, leading to changes in their activity. It has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine.
Biochemical and Physiological Effects:
(this compound)-2-Amino-2-(3-bromo-5-methylphenyl)ethanol;hydrochloride has been shown to have several biochemical and physiological effects. It has been shown to have antioxidant activity, which can protect cells from oxidative damage. It has also been shown to have anti-inflammatory activity, which can reduce inflammation in the body. Additionally, it has been shown to have analgesic activity, which can reduce pain.
Advantages and Limitations for Lab Experiments
One of the advantages of using ((2S)-2-Amino-2-(3-bromo-5-methylphenyl)ethanol;hydrochloride)-2-Amino-2-(3-bromo-5-methylphenyl)ethanol;hydrochloride in lab experiments is its chiral nature. This allows researchers to study the effects of different enantiomers on biological systems. However, one of the limitations of using this compound is its complex synthesis method, which can be time-consuming and expensive.
Future Directions
There are several future directions for the use of ((2S)-2-Amino-2-(3-bromo-5-methylphenyl)ethanol;hydrochloride)-2-Amino-2-(3-bromo-5-methylphenyl)ethanol;hydrochloride in scientific research. One area of interest is the development of new chiral surfactants and chiral stationary phases for chromatography. Additionally, the compound could be used as a building block in the synthesis of new drugs or as a ligand in the preparation of metal complexes for catalysis. Finally, further studies are needed to fully understand the mechanism of action and potential therapeutic applications of (this compound)-2-Amino-2-(3-bromo-5-methylphenyl)ethanol;hydrochloride.
Synthesis Methods
The synthesis of ((2S)-2-Amino-2-(3-bromo-5-methylphenyl)ethanol;hydrochloride)-2-Amino-2-(3-bromo-5-methylphenyl)ethanol;hydrochloride is a complex process that involves several steps. The first step is the synthesis of 3-bromo-5-methylphenylacetic acid, which is then converted to the corresponding acid chloride using thionyl chloride. The acid chloride is then reacted with (S)-2-amino-1-propanol in the presence of a base to yield (this compound)-2-Amino-2-(3-bromo-5-methylphenyl)ethanol. The final step involves the addition of hydrochloric acid to the compound to form the hydrochloride salt.
Scientific Research Applications
((2S)-2-Amino-2-(3-bromo-5-methylphenyl)ethanol;hydrochloride)-2-Amino-2-(3-bromo-5-methylphenyl)ethanol;hydrochloride has been used in various scientific research studies. It has been used as a chiral building block in the synthesis of various compounds. It has also been used as a ligand in the preparation of metal complexes. Additionally, it has been used in the synthesis of novel chiral surfactants and chiral stationary phases for chromatography.
properties
IUPAC Name |
(2S)-2-amino-2-(3-bromo-5-methylphenyl)ethanol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrNO.ClH/c1-6-2-7(9(11)5-12)4-8(10)3-6;/h2-4,9,12H,5,11H2,1H3;1H/t9-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHRVCBZKJVOMGZ-SBSPUUFOSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)Br)C(CO)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC(=C1)Br)[C@@H](CO)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.56 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![methyl 2-(2-oxo-2-(o-tolylamino)ethyl)-4-phenyl-2H-benzo[e][1,2]thiazine-3-carboxylate 1,1-dioxide](/img/structure/B2856341.png)
![2-[[2-(2-methoxyanilino)-2-oxoethyl]disulfanyl]-N-(2-methoxyphenyl)acetamide](/img/structure/B2856344.png)



![2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-3-yl]-1,3-thiazole-4-carboxylic acid](/img/structure/B2856349.png)
![3-phenyl-2-(thiophen-2-yl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2856350.png)


![N-[(1-Cyclobutylpyrazol-4-yl)methyl]-N-(4,5,6,7-tetrahydro-1-benzofuran-4-yl)prop-2-enamide](/img/structure/B2856357.png)

